molecular formula C8H10N2 B018580 Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) CAS No. 105945-18-4

Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)

Cat. No. B018580
CAS RN: 105945-18-4
M. Wt: 134.18 g/mol
InChI Key: PMYMIXKKNMQXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known as pyridoxal isonicotinoyl hydrazone (PIH) and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) is not fully understood. However, it is believed to work by chelating iron ions and inhibiting the activity of iron-dependent enzymes. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its properties and effects are well documented. However, it also has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several potential future directions for research on Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI). One area of interest is its potential use in the treatment of iron overload disorders. Another area of interest is its potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as neurodegenerative diseases and viral infections.
In conclusion, Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand its potential applications and to explore its potential in other areas of research.

Synthesis Methods

Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) can be synthesized by reacting pyridoxal with isonicotinic acid hydrazide. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions.

Scientific Research Applications

Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) has been extensively studied for its potential applications in various fields. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as an iron chelator in the treatment of iron overload disorders.

properties

IUPAC Name

N-methyl-1-(6-methylpyridin-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-7-4-3-5-8(10-7)6-9-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYMIXKKNMQXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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